molecular formula C15H24N2O B8445635 2-amino-N,N-dibutyl benzamide

2-amino-N,N-dibutyl benzamide

Número de catálogo: B8445635
Peso molecular: 248.36 g/mol
Clave InChI: BGHIWAIZODHKRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-N,N-dibutyl benzamide is a substituted benzamide derivative characterized by a benzamide core with an amino group at the 2-position and two butyl groups attached to the nitrogen atom. Such compounds are of interest due to their structural versatility, enabling applications in medicinal chemistry, catalysis, and materials science.

Propiedades

Fórmula molecular

C15H24N2O

Peso molecular

248.36 g/mol

Nombre IUPAC

2-amino-N,N-dibutylbenzamide

InChI

InChI=1S/C15H24N2O/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12,16H2,1-2H3

Clave InChI

BGHIWAIZODHKRH-UHFFFAOYSA-N

SMILES canónico

CCCCN(CCCC)C(=O)C1=CC=CC=C1N

Origen del producto

United States

Comparación Con Compuestos Similares

Histone Deacetylase (HDAC) Inhibitors

  • CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): CI-994 is a benzamide-derived HDAC inhibitor that induces histone hyperacetylation, leading to antitumor effects. Unlike 2-amino-N,N-dibutyl benzamide, CI-994 features an acetylamino group at the 4-position and a primary amino group on the phenyl ring, enabling direct interactions with HDAC enzymes. In HCT-8 colon carcinoma cells, CI-994 caused dose-dependent histone H3 hyperacetylation within 30 minutes, with IC₅₀ values in the micromolar range .
  • MS-27-275: This synthetic benzamide inhibits HDAC-1 and HDAC-2, inducing cell cycle arrest (G1 phase) and upregulating p21. Unlike 2-amino-N,N-dibutyl benzamide, MS-27-275 includes a pyrimidinyl substituent, enhancing its potency. In vivo studies showed significant tumor growth inhibition in nude mice, even in 5-fluorouracil-resistant models .

Structural Influence :

  • Primary amino groups in CI-994 and MS-27-275 are critical for HDAC binding, whereas the dibutyl substituents in 2-amino-N,N-dibutyl benzamide may prioritize lipophilicity over enzyme interaction.

Antimicrobial Benzamides

  • 2-Amino-N-(7-Substituted Benzothiazol-2-yl) Benzamides: Derivatives such as 3A-E (e.g., N-(benzothiazol-2-yl)benzamide) exhibit broad-spectrum antimicrobial activity. For example, compound A8 (86.6% inhibition) and H10 (87.7% inhibition) showed efficacy against Staphylococcus aureus and Candida albicans . The benzothiazole ring enhances planar rigidity, promoting DNA intercalation or membrane disruption.

Glucokinase (GK) Activators

  • Sulfamoyl Benzamide Derivatives :
    Compounds like 6, 7, and 8 act as GK activators via H-bond interactions with Arg63 (distance: 3.1–3.4 Å). The sulfamoyl group enhances binding to the allosteric site, with compound 5b showing a 2.8 Å H-bond distance .
  • Comparison: The dibutyl substituents in 2-amino-N,N-dibutyl benzamide may sterically hinder binding to the GK active site, unlike the compact sulfamoyl or pyrimidinyl groups in GK activators.

Catalytic Ligands

  • 2-Amino-N-(Pyridin-2-ylmethyl) Benzamide: This ligand forms stable Pd complexes for Suzuki-Miyaura and Heck reactions. The pyridyl and amino groups enable chelation, with LiOH as a base achieving >90% yield under mild conditions .
  • Comparison: The dibutyl groups in 2-amino-N,N-dibutyl benzamide could hinder metal coordination compared to pyridyl-containing analogs, reducing catalytic efficiency.

Antioxidant and Antidiabetic Derivatives

  • N-(Anilinocarbonothioyl) Benzamides: Compounds like A8 and H10 demonstrated 86–87% antioxidant activity via radical scavenging, attributed to phenolic hydroxyl and methoxy groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Biological Activity Key Findings Reference
2-Amino-N,N-dibutyl benzamide 2-amino, N,N-dibutyl Not reported Hypothesized lipophilicity N/A
CI-994 4-acetylamino, 2-aminophenyl HDAC inhibition (antitumor) IC₅₀ ~1 µM; rapid H3 acetylation
MS-27-275 Pyrimidinyl, benzamide HDAC inhibition (antitumor) In vivo tumor suppression
2-Amino-N-(benzothiazol-2-yl) Benzothiazole, 7-substituents Antimicrobial 87% inhibition vs. C. albicans
Sulfamoyl benzamide 5b Sulfamoyl, pyrimidinyl GK activation H-bond distance: 2.8 Å

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N,N-dibutyl benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid with dibutylamine using activating agents. Key steps include:

  • Amide bond formation : Use of coupling agents like DIPEA (N,N-diisopropylethylamine) in dichloromethane at 4°C to room temperature to minimize side reactions .
  • Reductive amination : For intermediates requiring hydrogenation, Pt/C or Zn/Cu under H₂ atmosphere in EtOAc ensures selective reduction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sterically hindered substrates .
    • Critical Parameters : Temperature control (<60°C) prevents decomposition, while stoichiometric excess of dibutylamine (1.2–1.5 equiv) improves conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-amino-N,N-dibutyl benzamide?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., amide protons at δ 8.2–8.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS detects [M+H]⁺ ions for molecular weight validation .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) verify amide functionality .

Q. How can researchers design initial biological activity screens for 2-amino-N,N-dibutyl benzamide?

  • Methodological Answer :

  • In vitro assays : Use microbroth dilution (IC₅₀ determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) with BHT or ascorbic acid as controls .
  • Toxicity profiling : Brine shrimp lethality assays (LC₅₀) identify acute toxicity thresholds .
  • Enzyme inhibition : Screen against HDACs or PARP using fluorogenic substrates (e.g., acetylated lysine for HDACs) to assess mechanistic potential .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of benzamide derivatives across studies?

  • Methodological Answer :

  • Metabolic off-target analysis : Use inhibitors like 3-aminobenzamide to isolate poly(ADP-ribose) synthetase effects from glucose/DNA metabolism interference .
  • Dose-response normalization : Compare EC₅₀ values across studies using standardized cell lines (e.g., HEK293 for HDAC assays) .
  • Structural analogs : Test derivatives (e.g., trifluoromethyl or nitro-substituted benzamides) to isolate substituent-specific effects .

Q. How can computational modeling enhance the design of 2-amino-N,N-dibutyl benzamide derivatives with improved antioxidant properties?

  • Methodological Answer :

  • DFT calculations : Predict radical scavenging capacity via HOMO/LUMO gaps. Electron-donating groups (e.g., -OCH₃) lower bond dissociation energies (BDEs) for H-atom transfer .
  • MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability for in vivo efficacy .
  • SAR trends : Trihydroxy substitutions (e.g., derivative 26 in ) show enhanced stabilization via intramolecular hydrogen bonding (O•···H-O), validated by FRAP/DPPH assays.

Q. What experimental design considerations are critical for evaluating in vivo efficacy in ischemia/reperfusion models?

  • Methodological Answer :

  • Dosing regimen : Intravenous boluses (0.001–100 nM) in rodent models to establish dose-dependent infarct size reduction .
  • Control groups : Pre-treat with β1-adrenergic blockers (e.g., metoprolol) to isolate receptor-specific effects .
  • Endpoint analysis : Measure left ventricular pressure (LVP) and troponin-I levels post-reperfusion, with ANOVA-Bonferroni correction for statistical rigor (p ≤ 0.05) .

Q. How can structure-activity relationship (SAR) studies optimize benzamide derivatives for SARS-CoV-2 PLpro inhibition?

  • Methodological Answer :

  • Bioisostere replacement : Replace benzamide with sulfonamide or amine groups to test BL2 loop closure efficiency (e.g., DY2-64 vs. GRL0617) .
  • Co-crystallography : Use PDB: 3E9S to map hydrogen bonds between benzamide carbonyl and Gln269/Asp164 residues .
  • Potency assays : FRET-based PLpro activity screens (IC₅₀ < 1 µM) identify lead compounds with >10-fold selectivity over human DUBs .

Notes

  • Safety : Avoid skin contact; use PPE (gloves, goggles) during synthesis .
  • Data Reproducibility : Cross-validate computational predictions with at least two experimental assays (e.g., FRAP + DPPH) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.